N-Demethylvancomycin

Catalog No.
S594519
CAS No.
91700-98-0
M.F
C65H73Cl2N9O24
M. Wt
1435.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Demethylvancomycin

CAS Number

91700-98-0

Product Name

N-Demethylvancomycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C65H73Cl2N9O24

Molecular Weight

1435.2 g/mol

InChI

InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1

InChI Key

FGDOJVYPUSOORV-BKPBQXSSSA-N

SMILES

CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N

Synonyms

norvancomycin

Canonical SMILES

CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N

Isomeric SMILES

CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N

N-demethylvancomycin is a novel antibiotic belonging to the glycopeptide class. It was first isolated in 1984 from a strain of the bacterium Nocardia orientalis found in soil collected in Yucatan, Mexico []. This discovery sparked scientific interest due to its potential as an alternative treatment for antibiotic-resistant bacterial infections.

Discovery and Production

Researchers identified N-demethylvancomycin as a structural analog of the well-known antibiotic vancomycin, differing only by the absence of a methyl group on one of its sugar components []. The producing strain, designated NRRL 15232, was characterized and found to exhibit specific growth conditions and sensitivities to various antibiotics []. Additionally, the study explored methods to optimize the fermentation process for N-demethylvancomycin production, identifying factors such as phosphate concentration and precursor supplementation that significantly affected its yield [].

Antimicrobial Activity

While early research primarily focused on the isolation and production of N-demethylvancomycin, subsequent studies investigated its antibacterial activity. Initial findings demonstrated its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae []. However, further research revealed that N-demethylvancomycin displayed reduced potency compared to vancomycin against some strains, particularly those exhibiting vancomycin resistance []. This limited its potential as a direct replacement for vancomycin in clinical settings.

Future Research Directions

Despite these initial findings, N-demethylvancomycin continues to hold significance in scientific research due to its unique structure and potential for drug development. Ongoing research efforts are exploring various avenues, including:

  • Chemical modification: Modifying the N-demethylvancomycin structure to improve its potency against resistant bacteria and broaden its spectrum of activity.
  • Combination therapy: Investigating the potential of combining N-demethylvancomycin with other antibiotics to overcome resistance mechanisms [].
  • Mechanism of action studies: Elucidating the precise mechanism by which N-demethylvancomycin inhibits bacterial growth to inform future drug design strategies.

N-Demethylvancomycin is a derivative of the glycopeptide antibiotic vancomycin, characterized by the removal of a methyl group from the nitrogen atom in the molecule. This modification alters its pharmacological properties and biological activity. Vancomycin itself is a critical antibiotic used primarily to treat serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. The structural modification to N-Demethylvancomycin enhances its interaction with bacterial cell wall precursors, potentially improving its efficacy against certain resistant strains.

Like vancomycin, N-Demethylvancomycin is believed to target the bacterial cell wall by inhibiting the formation of peptidoglycan, a crucial structural component []. This disrupts cell wall synthesis and leads to bacterial death. However, the precise mechanism by which the missing methyl group might affect its activity remains under investigation.

That include:

  • Oxidation: It can undergo oxidation reactions that may modify its functional groups, impacting its biological activity.
  • Reduction: Similar to oxidation, reduction can alter the compound's structure, affecting its pharmacodynamics.
  • Substitution Reactions: These reactions can introduce new functional groups or modify existing ones, potentially enhancing antibacterial properties or altering solubility.

The von Braun reaction is one classical method employed for N-demethylation in related compounds, which involves treating tertiary amines with cyanogen bromide to yield secondary amines .

N-Demethylvancomycin exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to vancomycin. Studies have shown that certain derivatives of N-Demethylvancomycin demonstrate enhanced potency compared to their parent compound. For instance, some synthesized dimers of N-Demethylvancomycin have shown improved efficacy against vancomycin-resistant Enterococcus faecalis, suggesting that structural modifications can lead to better therapeutic outcomes .

The synthesis of N-Demethylvancomycin typically involves:

  • Starting Material: Vancomycin or one of its derivatives serves as the precursor.
  • N-Demethylation: This can be achieved through various methods such as:
    • The von Braun reaction, where cyanogen bromide is used to facilitate the removal of the methyl group.
    • Other methods may include enzymatic or chemical approaches tailored to achieve specific derivatives with desired properties .

The synthesis process must be carefully controlled to ensure high yields and purity of the final product.

N-Demethylvancomycin has several applications in medicinal chemistry and microbiology:

  • Antibacterial Agent: It serves as a potential treatment for infections caused by resistant strains of bacteria.
  • Research Tool: Used in studies investigating the mechanisms of antibiotic resistance and the development of new antibacterial therapies.
  • Drug Development: It provides a scaffold for synthesizing novel derivatives aimed at enhancing antibacterial activity or reducing toxicity.

N-Demethylvancomycin shares structural similarities with several other glycopeptide antibiotics. Here are some notable comparisons:

CompoundStructural FeaturesBiological ActivityUnique Aspects
VancomycinGlycopeptide with methyl groupBroad-spectrum against Gram-positive bacteriaFirst-line treatment for serious infections
TeicoplaninSimilar glycopeptide structureEffective against resistant strainsLonger half-life and different spectrum
DalbavancinModified glycopeptideEnhanced activity against resistant bacteriaLonger duration of action
OritavancinSemi-synthetic derivativeBroad-spectrum; effective against MRSAUnique mechanism involving dual action

N-Demethylvancomycin stands out due to its specific modifications that enhance its interaction with bacterial targets, potentially leading to improved therapeutic efficacy against resistant strains.

N-Demethylvancomycin, also known as 56-demethylvancomycin or norvancomycin, is a glycopeptide antibiotic with a complex molecular structure [1]. The molecular formula of N-Demethylvancomycin is C65H73Cl2N9O24, which differs from vancomycin by the absence of one methyl group [1] [5]. The compound features a heptapeptide backbone that forms a rigid framework through extensive cross-linking between aromatic amino acid residues [3]. This cross-linking creates a three-dimensional structure with a binding pocket that is crucial for its biological activity [3] [20].

The structural backbone of N-Demethylvancomycin consists of seven modified amino acid residues that are interconnected through both peptide bonds and aromatic ring linkages [3]. These interconnections create a cup-shaped conformation that allows for specific molecular recognition [20]. The glycopeptide structure includes two chlorinated aromatic rings and a disaccharide moiety attached to the peptide backbone [1] [3]. The disaccharide consists of glucose and vancosamine sugar units that contribute to the compound's overall physicochemical properties [3].

Structural Comparison with Vancomycin

N-Demethylvancomycin differs from vancomycin by a single structural modification: the absence of a methyl group at the N-terminus of the peptide backbone [3] [16]. While vancomycin has the molecular formula C66H75Cl2N9O24 with a molecular weight of 1449.25 g/mol, N-Demethylvancomycin has the formula C65H73Cl2N9O24 with a molecular weight of 1435.23 g/mol [1] [6]. This difference of 14 mass units corresponds precisely to the absence of one methyl group (CH2) in the N-Demethylvancomycin structure [5].

The structural comparison reveals that both compounds share identical glycosylation patterns, with the same disaccharide moiety attached at the same position [3]. They also maintain identical stereochemistry at all chiral centers, ensuring that the three-dimensional conformation remains largely preserved [20]. The chlorination pattern on the aromatic rings is identical between the two compounds, with chlorine atoms positioned at the same locations in both structures [3] [6]. Despite the minor structural difference, the overall molecular architecture, including the cup-shaped binding pocket, remains remarkably similar between N-Demethylvancomycin and vancomycin [3] [20].

Absence of N-methyl Group at N-terminus

The defining characteristic of N-Demethylvancomycin is the absence of the N-methyl group at the N-terminus of the peptide backbone [3] [16]. In vancomycin, the N-terminal amino acid is N-methyl-D-leucine, whereas in N-Demethylvancomycin, this residue is simply D-leucine with a free primary amino group [3]. This structural difference results in N-Demethylvancomycin having a primary amine (-NH2) at the N-terminus instead of the secondary amine (-NHCH3) found in vancomycin [16].

The absence of this methyl group has significant implications for the compound's molecular interactions [3]. Nuclear Magnetic Resonance (NMR) studies have confirmed that the N-terminal cationic amine in vancomycin is oriented such that the hydrophobic N-methyl group, rather than the N-H protons, is adjacent to the carboxylate anion of its target peptide [3]. In N-Demethylvancomycin, the absence of this methyl group alters this interaction pattern, potentially affecting binding characteristics [3] [16]. Research has demonstrated that the removal of the N-terminal methyl group from vancomycin increases the compound's affinity for bacterial cell wall analogues, suggesting that the N-methyl group in vancomycin actually has a negative contribution to binding affinity [3].

Physical Properties

Molecular Weight and Elemental Composition

N-Demethylvancomycin has a molecular weight of 1435.23 g/mol, which is 14.02 g/mol less than vancomycin (1449.25 g/mol) due to the absence of the methyl group [1] [5]. The elemental composition of N-Demethylvancomycin is C65H73Cl2N9O24, containing 65 carbon atoms, 73 hydrogen atoms, 2 chlorine atoms, 9 nitrogen atoms, and 24 oxygen atoms [1] [19]. This composition reflects the complex nature of the glycopeptide structure with its multiple functional groups [1].

The exact mass of N-Demethylvancomycin has been determined to be 1433.41 g/mol, which differs slightly from the molecular weight due to isotopic considerations [1]. The compound contains two chlorine atoms, which contribute significantly to its isotopic pattern in mass spectrometric analyses [21]. The elemental composition translates to approximately 54.4% carbon, 5.1% hydrogen, 4.9% chlorine, 8.8% nitrogen, and 26.8% oxygen by weight [1] [5].

Solubility Characteristics

N-Demethylvancomycin exhibits solubility characteristics similar to vancomycin, with some notable differences due to the absence of the N-methyl group [13]. The compound is highly soluble in water, with solubility exceeding 100 mg/mL at room temperature [13]. The solubility of N-Demethylvancomycin, like vancomycin, is pH-dependent, with higher solubility observed in acidic conditions compared to neutral or basic conditions [13].

At pH 3, N-Demethylvancomycin demonstrates solubility approximately 190-fold greater than the high solubility boundary concentration of 1 mg/mL [13]. At pH 4, the solubility decreases to approximately 3-fold greater than this boundary, while at pH 5 and pH 7.5, the solubility is approximately 9-fold and 17-fold greater, respectively [13]. The presence of the primary amine group at the N-terminus, instead of the secondary amine in vancomycin, slightly increases the hydrophilicity of N-Demethylvancomycin, potentially contributing to enhanced solubility in certain conditions [3] [13]. The compound also demonstrates solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), though to a lesser extent than in aqueous media [4] [6].

Stability and Hygroscopicity

N-Demethylvancomycin exhibits stability characteristics that are important for its storage and handling [17] [18]. The compound is relatively stable in solid form when stored under appropriate conditions, but it demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere [4] [17]. This hygroscopicity necessitates storage in tightly sealed containers, preferably with desiccants, to maintain the compound's integrity [17].

In solution, N-Demethylvancomycin, like vancomycin, undergoes degradation that is pH-dependent [17] [18]. The compound is most stable in slightly acidic conditions (pH 4-5) and demonstrates increased degradation rates in strongly acidic or basic environments [18]. Studies have shown that N-Demethylvancomycin completely degrades within 2 hours when exposed to highly acidic or basic pH conditions [18]. At room temperature (25°C with 60% relative humidity), N-Demethylvancomycin solutions retain greater than 90% of their initial concentration for approximately 30 days [18]. Under refrigeration (2-6°C), this stability extends to 180 days or more [18]. The primary degradation pathway involves hydrolysis of the glycosidic bonds and oxidation of certain functional groups [18] [21].

Spectroscopic Characteristics

NMR Spectral Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of N-Demethylvancomycin [7] [12]. The 1H NMR spectrum of N-Demethylvancomycin is virtually superimposable with that of vancomycin in many regions, with the chief difference being the absence of the N-methyl resonance for the N-terminal leucine residue [7]. This absence is confirmed by amino acid analysis, which shows that N-Demethylvancomycin yields aspartic acid and leucine, while vancomycin yields only aspartic acid among the common amino acids [7].

The NMR spectrum of N-Demethylvancomycin has been fully assigned using homonuclear decoupling experiments to verify the assignments of most non-aromatic resonances [7]. Aromatic resonances were assigned by comparison with earlier decoupling studies on vancomycin [7]. The absence of the N-methyl group results in characteristic changes in the chemical shifts of nearby protons, particularly those associated with the N-terminal leucine residue [7] [11]. The 13C NMR spectrum similarly reflects the absence of the N-methyl carbon signal, which typically appears around 30-35 ppm in vancomycin [11] [12].

Mass Spectrometry Profiles

Mass spectrometry provides definitive evidence of the structural difference between N-Demethylvancomycin and vancomycin [9] [21]. The mass spectrum of N-Demethylvancomycin shows a molecular ion peak at m/z 1434.42 [M+H]+ in positive ionization mode, which is 14 mass units less than the corresponding peak for vancomycin (m/z 1448.44) [21]. This difference precisely corresponds to the absence of the methyl group (CH2) in N-Demethylvancomycin [5] [21].

In tandem mass spectrometry (MS/MS) experiments, N-Demethylvancomycin produces characteristic fragmentation patterns that can be used for its identification and structural confirmation [9] [21]. Multiple reaction monitoring (MRM) transitions have been established for N-Demethylvancomycin, with the transition m/z 718.3→144.2 being particularly useful for quantitative analysis [9]. This transition corresponds to the doubly charged molecular ion fragmenting to produce a characteristic product ion [9]. The isotopic pattern of N-Demethylvancomycin in high-resolution mass spectrometry reflects the presence of two chlorine atoms, showing characteristic M+2 and M+4 peaks with approximately 65% and 10% relative intensity, respectively, compared to the monoisotopic peak [21].

IR Spectral Characteristics

Infrared (IR) spectroscopy provides valuable information about the functional groups present in N-Demethylvancomycin [15]. The IR spectrum of N-Demethylvancomycin in D2O solution shows characteristic absorption bands that can be assigned to specific structural features [15]. The spectrum exhibits a broad envelope of overlapping bands from approximately 1700 cm-1 to 1560 cm-1, which corresponds to the amide I and amide II vibrations of the peptide backbone [15].

XLogP3

-3.1

Dates

Last modified: 08-15-2023

Explore Compound Types